2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives, which are known for their diverse biological activities. This compound features an isoindoline backbone with a dimethylphenylamino substituent, contributing to its pharmacological properties. Isoindoline derivatives have been explored for their potential in treating various diseases, including neurodegenerative disorders such as Alzheimer's disease, due to their ability to inhibit acetylcholinesterase.
The compound can be synthesized through various methods involving phthalic anhydride and amine derivatives. Its synthesis and characterization have been documented in several studies, highlighting its biological activity and structural properties.
The synthesis of 2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with a suitable amine. One common method utilizes a two-step process:
For example, a typical synthesis might involve:
The molecular structure of 2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione can be described as follows:
Key structural data include:
The compound can participate in various chemical reactions typical of isoindoline derivatives:
For instance, the inhibition mechanism involves binding to the active site of acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in neurodegenerative conditions.
The mechanism of action for 2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione primarily revolves around its role as an acetylcholinesterase inhibitor. This involves:
Studies have shown that compounds with similar structures exhibit varying degrees of inhibitory potency, often quantified by IC50 values in enzymatic assays.
Relevant analyses such as infrared spectroscopy or nuclear magnetic resonance can provide further insights into functional groups and molecular interactions.
The applications of 2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione extend into several scientific domains:
The isoindoline-1,3-dione (phthalimide) core serves as a privileged scaffold in medicinal chemistry due to its distinctive hydrogen-bonding capacity and planar aromatic geometry. This bicyclic system provides a rigid platform that facilitates specific intermolecular interactions with biological targets. The two flanking carbonyl groups exhibit strong dipole moments (∼2.5 D each), creating an electron-deficient region that favors interactions with electron-rich protein residues like arginine, asparagine, or histidine [2]. This electronic profile enables the core to act as a robust pharmacophore anchor in enzyme binding sites.
Nuclear magnetic resonance (NMR) studies of analogs such as 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione confirm the core’s participation in hydrogen bonding networks, evidenced by carbonyl carbon chemical shifts between 165–170 ppm in the $^{13}\text{C}$ NMR spectrum [2]. The core’s planarity further enhances stacking interactions within hydrophobic protein pockets—a feature exploited in DNA-encoded library (DECL) designs targeting nucleotide-binding domains [3]. Modifications at the N1 position (e.g., alkylation, arylation) modulate solubility and membrane permeability while preserving this essential recognition architecture.
Table 1: Hydrogen-Bonding Features of Isoindoline-1,3-dione Core in Bioactive Analogs
Interaction Type | Biological Significance | Experimental Evidence |
---|---|---|
Carbonyl acceptors | Targets Asn/His residues | $^{13}\text{C}$ NMR shifts at 165–170 ppm [2] |
N–H donor | Binds Asp/Glu residues | 1H NMR broadening at 9–11 ppm [2] |
Aromatic stacking | Hydrophobic pocket insertion | Enhanced binding to TNKS1 catalytic domain [3] |
The 2,4-dimethylphenylamino substituent introduces critical steric and electronic modifications to the isoindoline-1,3-dione pharmacophore. Ortho-methyl groups induce conformational restriction through steric crowding, forcing the phenyl ring into near-perpendicular orientation relative to the isoindoline plane. This reduces rotational freedom and enhances target selectivity by minimizing non-specific binding [2]. Quantum mechanical calculations of analogs reveal that para-methyl substitution elevates electron density at the anilinic nitrogen by +15–20%, strengthening hydrogen-bond donation capacity compared to unsubstituted phenyl derivatives [2].
Comparative bioactivity data demonstrate that 2,4-dimethyl substitution significantly enhances antitumor potency over monosubstituted analogs. For example, derivatives bearing this motif exhibit average $\text{GI}_{50}$ values of 15.72 μM against 59 human tumor cell lines—nearly 3-fold lower than non-methylated analogs [2]. The methyl groups’ lipophilic contributions also improve membrane permeability, as evidenced by SwissADME predictions showing high gastrointestinal absorption (HIA >90%) despite molecular weights exceeding 250 Da [2]. This balance of steric constraint, electronic modulation, and controlled lipophilicity makes the 2,4-dimethylphenylamino group a strategic pharmacophore element.
Table 2: Electronic and Steric Effects of 2,4-Dimethyl Substitution
Parameter | 2,4-Dimethyl Analog | Unsubstituted Analog | Impact |
---|---|---|---|
Anilinic N charge density | +0.25 e | +0.21 e | Enhanced H-bond donation |
LogP | 3.8 ± 0.2 | 3.1 ± 0.3 | Improved membrane permeability |
$\text{GI}_{50}$ (mean) | 15.72 μM | 47.5 μM | 3-fold potency increase |
Rotatable bonds | 2 | 3 | Reduced conformational flexibility |
Unlike classical phthalimide drugs (e.g., thalidomide), 2-(2,4-dimethylphenylamino)isoindoline-1,3-dione lacks the glutarimide ring system, fundamentally altering its biological mechanism. This structural divergence eliminates cereblon (CRBN)-mediated ubiquitin ligase activity—the pathway responsible for thalidomide’s teratogenicity and immunomodulatory effects [3]. Instead, the 2,4-dimethylanilino moiety redirects bioactivity toward kinase inhibition and metabolic enzyme modulation, as demonstrated by high potency against tankyrase (TNKS1) with IC$_{50}$ values reaching sub-micromolar levels in DECL screens [3].
The compound’s binding orientation diverges significantly from phthalimide norms. X-ray crystallography of TNKS1 complexes shows that the dimethylphenyl ring occupies a hydrophobic cleft inaccessible to thalidomide derivatives, while the isoindoline-dione carbonyls coordinate with catalytic histidine residues [3]. This novel binding topology likely explains its distinct antitumor profile, including selective growth inhibition in colorectal (COLO 205, SI = 9.24) and ovarian (SK-OV-3, SI = 4.79) carcinomas [2]. Pharmacokinetic modeling further confirms divergent properties: Unlike thalidomide, this derivative is predicted not to cross the blood-brain barrier (SwissADME BBB score = 0.03) and exhibits negligible cytochrome P450 3A4 inhibition—reducing risks of metabolic drug interactions [2] [3].
Table 3: Key Structural and Functional Differences from Classical Phthalimides
Property | 2-(2,4-Dimethylphenylamino) Derivative | Thalidomide-Type Analogues | Biological Consequence |
---|---|---|---|
Glutarimide moiety | Absent | Present | No CRBN binding |
BBB penetration | None (SwissADME score: 0.03) | High (Score: 0.98) | Reduced neurotoxicity risk |
Primary molecular target | TNKS1 catalytic domain | CRBN E3 ubiquitin ligase | Antimitotic vs. immunomodulatory |
CYP3A4 substrate potential | Low | High | Lower drug interaction risk |
The strategic incorporation of sterically demanding and electron-donating methyl groups thus repositions the classic isoindoline-dione pharmacophore toward innovative therapeutic applications beyond traditional phthalimide limitations. This molecular editing approach exemplifies rational pharmacophore design leveraging steric gating and electronic fine-tuning to achieve target specificity [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7